Sinapine Chloride
Description
Contextualization within Natural Products Chemistry
Sinapine (B1681761) chloride is classified as a quaternary ammonium (B1175870) compound and is recognized as a choline (B1196258) ester of sinapic acid. ontosight.aiusbio.net Sinapic acid itself is a p-hydroxycinnamic acid derivative, a class of phenylpropanoids widely distributed in the plant kingdom. nih.gov Sinapine chloride's chemical structure is defined as ethanaminium, 2-((3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propen-1-yl)oxy)-N,N,N-trimethyl-, chloride (1:1). ontosight.aincats.io Its molecular formula is C₁₆H₂₄ClNO₅, with a molecular weight of approximately 345.82 g/mol . usbio.netphytolab.comcymitquimica.com
Within natural products chemistry, this compound is significant as one of the most abundant sinapate esters (SinEs) found in plants belonging to the Brassicaceae family. nih.govfrontiersin.org While often considered an antinutritional factor in certain plant-based products due to its bitter taste, research also highlights its potential beneficial bioactivities, including antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.airesearchgate.net This dual nature makes it a compound of interest for both understanding plant biochemistry and exploring its applications.
Occurrence and Distribution in Botanical Sources
Brassicaceae Family
This compound and its related sinapate esters are ubiquitously present in plants belonging to the Brassicaceae family. nih.govfrontiersin.org This family, also known as Cruciferae, includes many economically important crops such as mustard, rapeseed, and cabbage. Sinapine is a prevalent compound in the seeds of many Brassica species, often accumulating to high levels. researchgate.net Its presence is a characteristic feature of this plant family's secondary metabolism. nih.govfrontiersin.org
Specific Plant Species: Brassica napus, Sinapis alba, Brassica juncea
This compound is notably abundant in the seeds of several key Brassicaceae species:
Brassica napus (Rapeseed/Canola): Sinapine is a major component in Brassica napus seeds, often constituting up to 80% of the total phenolic content. researchgate.net Concentrations of sinapine, as sinapate esters, in B. napus biomass have been reported to range from 8 to 10.4 mg/g. nih.govfrontiersin.org
Sinapis alba (White Mustard): This species also contains sinapine. Studies on protein fractions from S. alba meal have indicated significant sinapine content, with albumin fractions reporting up to 34.36 g/kg (equivalent to 34.36 mg/g). australianoilseeds.com
Brassica juncea (Indian Mustard/Brown Mustard): Sinapine is found in B. juncea seeds. Research indicates that sinapine content in B. juncea germplasm can range from 6.7 to 15.1 mg/g of dry seed weight (DSW), with some reports citing an average of 13 mg/g DSW. nih.govplos.org Aqueous ethanol (B145695) extracts from mustard bran derived from B. juncea have shown sinapine concentrations up to 8.7 mg/g of dry matter. nih.govfrontiersin.org
Table 1: Reported this compound Content in Specific Plant Species
| Plant Species | Part Studied | Reported Concentration Range | Unit | Source Index(es) |
| Brassica napus | Seeds | 8 - 10.4 | mg/g biomass | nih.govfrontiersin.org |
| Brassica juncea | Seeds | 6.7 - 15.1 | mg/g DSW | nih.govplos.org |
| Sinapis alba | Albumin fractions | 34.36 | g/kg | australianoilseeds.com |
Presence in Agricultural By-products (e.g., Rapeseed Meal, Mustard Bran)
Following the industrial processing of oilseed crops like rapeseed and mustard, significant quantities of this compound remain in the by-products, such as meal and bran. These residues are valuable sources for the recovery of bioactive compounds.
Rapeseed Meal: Rapeseed meal, the solid residue left after oil extraction from Brassica napus seeds, is a primary repository for sinapine. researchgate.netresearchgate.net Studies have quantified sinapine (referred to as SinA in some contexts) in rapeseed meal, with reported concentrations up to 14.0 mg/g of dry matter in non-industrial meals and 10.5 mg/g in industrial meals. nih.govfrontiersin.org Canadian solvent-extracted canola meal, largely derived from B. napus, also contains sinapine as a key component. canolacouncil.org
Mustard Bran: Mustard bran, a by-product of mustard seed processing, is another significant source of sinapine. researchgate.net Aqueous ethanol extracts from B. juncea mustard bran have shown sinapine concentrations as high as 8.7 mg/g of dry matter. nih.govfrontiersin.org Research has focused on optimizing extraction methods for sinapine from mustard seed meal, highlighting its prevalence in this agricultural residue. mdpi.commdpi.com
Table 2: Reported this compound Content in Agricultural By-products
| By-product | Plant Source (if specified) | Reported Concentration Range | Unit | Source Index(es) |
| Rapeseed Meal | Brassica napus | Up to 14.0 | mg/g dry matter | nih.govfrontiersin.org |
| Rapeseed Meal | Brassica napus | Up to 10.5 | mg/g dry matter | nih.govfrontiersin.org |
| Mustard Bran | Brassica juncea | Up to 8.7 | mg/g dry matter | nih.govfrontiersin.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5.ClH/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;/h6-7,10-11H,8-9H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMPOGBKXGSVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6484-80-6 | |
| Record name | Sinapine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006484806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SINAPINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J4UUF1HCK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthetic Pathways and Metabolic Engineering of Sinapine
Elucidation of Sinapine (B1681761) Biosynthesis through the Phenylpropanoid Pathway
Sinapine, chemically known as sinapoylcholine, is a prominent phenolic compound found in the seeds of many Brassicaceae species. nih.govnih.gov Its synthesis is a multi-step process that originates from the general phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. researchgate.netfrontiersin.org The pathway begins with the aromatic amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce sinapic acid, the direct precursor to sinapine and other sinapate esters. researchgate.netnih.govnih.gov
The journey from phenylalanine to sinapine involves several key enzymes that catalyze specific transformations. The activated compound 4-coumaroyl-CoA serves as a crucial entry point and precursor for a diverse range of phenolic compounds. researchgate.net The pathway then proceeds through intermediates like feruloyl-CoA. nih.gov
A pivotal enzyme in this pathway is Ferulic Acid 5-Hydroxylase (F5H) , a cytochrome P450-dependent monooxygenase. nih.govunl.edu F5H catalyzes the hydroxylation of precursors like coniferaldehyde, a step that is essential for the production of sinapate esters. nih.govnih.gov While F5H is considered a rate-limiting step in the biosynthesis of syringyl lignin, its regulatory role in the production of all sinapic acid-derived metabolites is more complex. nih.govnih.gov
Following the formation of sinapic acid, two final enzymatic steps lead to the creation of sinapine. First, the enzyme UDP-glucose:sinapate glucosyltransferase (SGT) catalyzes the formation of the high-energy intermediate 1-O-sinapoyl-β-glucose from sinapic acid and UDP-glucose. researchgate.netresearchgate.net This activated sinapoyl donor is then utilized in the final step.
The terminal reaction is catalyzed by 1-O-sinapoylglucose:choline (B1196258) sinapoyltransferase (SCT) , an enzyme also referred to as Sinapine Synthase . wikipedia.orgnih.govenzyme-database.org This enzyme facilitates the transfer of the sinapoyl group from 1-O-sinapoyl-β-glucose to choline, yielding sinapine (sinapoylcholine) and D-glucose. wikipedia.orgenzyme-database.orgwikipedia.org SCT belongs to the serine carboxypeptidase-like (SCPL) family of proteins that have been adapted to function as acyltransferases in plant secondary metabolism. nih.gov
| Enzyme | Abbreviation | Function | Reference |
|---|---|---|---|
| Ferulic Acid 5-Hydroxylase | F5H | Catalyzes the 5-hydroxylation of ferulic acid precursors (e.g., coniferaldehyde), a critical step leading to sinapic acid. | nih.govnih.gov |
| UDP-glucose:sinapate glucosyltransferase | SGT | Forms the activated intermediate 1-O-sinapoyl-β-glucose from sinapic acid. | researchgate.netresearchgate.net |
| 1-O-sinapoylglucose:choline sinapoyltransferase (Sinapine Synthase) | SCT | Catalyzes the final step, transferring the sinapoyl group from 1-O-sinapoyl-β-glucose to choline to form sinapine. | wikipedia.orgenzyme-database.orgnih.gov |
The biosynthetic route to sinapine is characterized by a sequence of intermediary molecules. Starting from phenylalanine, the pathway generates a series of hydroxycinnamic acids and their activated derivatives. researchgate.netnih.gov
Key Intermediates in the Pathway:
Phenylalanine
4-coumaroyl-CoA
Caffeoyl-CoA
Feruloyl-CoA
Coniferaldehyde
5-hydroxyconiferaldehyde (B1237348)
Sinapaldehyde
Sinapic Acid (Sinapate)
1-O-sinapoyl-β-D-glucose
Choline
In addition to sinapine, which accumulates predominantly in seeds, plants produce other related sinapate esters. nih.govnih.gov A notable example is sinapoylmalate , which is often found in the leaves and cotyledons of developing seedlings. researchgate.netfrontiersin.org During germination, sinapine is hydrolyzed, and the released sinapic acid is re-esterified to form sinapoylmalate, which is thought to function in protecting tissues against UV-B radiation. nih.govresearchgate.netresearchgate.net
Genetic and Molecular Approaches to Modulate Sinapine Content
The presence of sinapine in the seed meal of oilseed crops like canola (Brassica napus) is considered an antinutritional factor, limiting the meal's value for animal feed. nih.govnih.gov This has driven extensive research into metabolic engineering strategies to reduce or eliminate sinapine from seeds.
A primary strategy to reduce sinapine levels involves the targeted suppression of key genes within its biosynthetic pathway. nih.gov By creating genetic roadblocks, the production of the final compound can be significantly diminished. Techniques such as antisense RNA, RNA interference (RNAi), and CRISPR-Cas gene editing have been successfully employed. researchgate.netnih.govnih.gov
Researchers have targeted several enzymatic steps with considerable success. The downregulation of genes encoding Ferulic acid 5-hydroxylase (FAH) and sinapoylglucose:choline sinapoyltransferase (SCT) in Brassica napus has resulted in sinapine reductions of up to 90%. nih.govresearchgate.net Similarly, silencing the gene for UDP-glucose:sinapate glucosyltransferase (SGT) , which catalyzes the penultimate step, has led to sinapine reductions of up to 71%. nih.gov More precise gene-editing approaches, such as using CRISPR-Cas9 to knock out SGT genes in rapeseed, have achieved sinapine reductions of over 40%. nih.gov A common outcome of blocking the final step in sinapine synthesis is the accumulation of its precursor, free choline. nih.gov
| Target Gene(s) | Organism | Method | Resulting Sinapine Reduction | Reference |
|---|---|---|---|---|
| FAH and SCT | Brassica napus | Antisense downregulation | Up to 90% | nih.govresearchgate.net |
| SCT | Arabidopsis thaliana | T-DNA insertion mutant | >99% (less than 1% of wild type) | nih.gov |
| SGT | Rapeseed | Gene disruption | Up to 71% | nih.gov |
| BnaX.SGT.a | Rapeseed | CRISPR-Cas9 knockout | 41-49% | nih.gov |
| BnSGT and BnREF1 | Brassica napus | Induced mutation (double mutant) | Up to 71% | researchgate.net |
An alternative to simply blocking the pathway is to actively redirect the flow of metabolic precursors towards the synthesis of other, potentially valuable, compounds. nih.gov This approach not only reduces the target antinutrient but can also create a new source of useful chemicals.
One successful application of this strategy involved expressing a modified bacterial enzyme, phenolic acid decarboxylase (PAD) , in the developing seeds of Camelina sativa. nih.gov This enzyme intercepts the hydroxycinnamic acid precursors of sinapine and converts them into their corresponding 4-vinyl derivatives. nih.gov This metabolic diversion proved highly effective, leading to a reduction in sinapine content of approximately 95% while causing an accumulation of 4-vinyl phenols, which are valuable building blocks for the polymer industry. nih.govresearchgate.net This demonstrates that pathway flux can be efficiently rerouted to simultaneously improve seed meal quality and produce industrial biochemicals. nih.gov
Nature provides a template for sinapine removal through the process of germination, where the enzyme sinapine esterase (SCE) hydrolyzes sinapine into sinapic acid and choline. researchgate.netwikipedia.orgnih.gov This natural degradation process has been harnessed as a biotechnological tool.
By overexpressing the sinapine esterase gene (BnSCE3) under the control of a seed-specific promoter, researchers have been able to trigger the breakdown of sinapine as it is being synthesized in developing seeds. nih.gov This strategy, applied in oilseed rape, resulted in transgenic seeds with sinapine levels reduced to less than 5% of those found in wild-type plants. nih.gov A concurrent effect was an increase in the levels of free choline. nih.gov In vitro, various commercial enzyme preparations with sinapoyl esterase activity have been identified, which can be used to hydrolyze sinapine from mustard bran for the recovery of high-value sinapic acid. researchgate.net
Extraction and Purification Methodologies for Sinapine Chloride
Conventional Extraction Techniques
Conventional methods for sinapine (B1681761) extraction have historically relied on the use of solvents to isolate the compound from plant matrices. These techniques are well-established but can be influenced by factors such as solvent type, temperature, and solid-to-liquid ratio.
Water-based extraction is a straightforward method for obtaining sinapine from sources like rapeseed meal. In one described process, rapeseed meal is extracted with distilled water at a high temperature (100 °C) for an extended period (120 minutes). nih.gov The resulting aqueous extract is then filtered. nih.gov While water is an environmentally friendly solvent, the yield of sinapine can be low. mdpi.com However, increasing the temperature can improve the release of sinapine into the water. mdpi.com The process can also serve as an initial step, followed by further purification and conversion to sinapine chloride. nih.govgoogle.com For instance, after water extraction, the filtrate can be reacted with potassium thiocyanate (B1210189) solution to precipitate sinapine thiocyanate, which is then converted to this compound through ion exchange. google.com
Alcohol-based extraction, particularly using ethanol (B145695) or methanol (B129727) mixed with water, is a common and effective method for extracting sinapine. mdpi.comfrontiersin.org These solvent mixtures are often more efficient than water alone. Research has shown that aqueous ethanol mixtures are preferable due to the lower toxicity of ethanol compared to methanol. frontiersin.org
Studies have optimized the conditions for alcohol-based extraction. For example, a 70% ethanol in water mixture has been identified as highly efficient for sinapine extraction. mdpi.comresearchgate.net The temperature of extraction is also a critical parameter, with studies suggesting optimal temperatures around 70-80°C. google.comresearchgate.net One study established the best conditions for thermal alcohol extraction to be a solid-liquid ratio of 1:30 at 80°C. google.com Another found that an extraction temperature of 55°C with 66% ethanol was optimal. frontiersin.org The use of 70% ethanol at 75°C for 30 minutes has also been reported as an effective condition for extracting sinapine from mustard bran. researchgate.net
After the initial extraction with an alcohol-water mixture, the crude extract is typically filtered and concentrated. nih.govmdpi.com The resulting concentrate, rich in sinapine, can then undergo further purification steps. nih.gov
Advanced Extraction Technologies
To improve efficiency and address some of the limitations of conventional methods, advanced extraction technologies have been explored for the isolation of sinapine. These methods often offer benefits such as reduced extraction time, lower solvent consumption, and increased yields.
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, which can accelerate the extraction process. This technique has been shown to significantly enhance the extraction efficiency of sinapine compared to conventional thermal alcohol extraction. google.com One study reported that MAE increased the extraction efficiency by 89% over traditional methods. google.com The process involves subjecting the plant material in a suitable solvent to microwave radiation, which facilitates the disruption of plant cell walls and enhances the release of target compounds. nih.gov The choice of solvent remains important, with ethanol often being used in MAE processes for sinapine extraction. nih.gov
Table 1: Comparison of Sinapine Extraction Yields
| Extraction Method | Plant Source | Solvent | Key Parameters | Sinapine Yield (mg/g) | Reference |
|---|---|---|---|---|---|
| Conventional Hot Ethanol | Brassica juncea meal | 70% Ethanol | 80°C, 3x30 min | 8.81 ± 0.17 | researchgate.net |
| Ultrasound-Assisted | Brassica juncea meal | 70% Ethanol | 40°C, 30 min | 8.85 ± 0.33 | researchgate.net |
| Ultrasound-Assisted (Optimized) | Mustard Seed Meal | 70% Ethanol | 75°C, 100% amplitude | 6.90 ± 0.03 | mdpi.comnih.gov |
| Supercritical CO₂ (Pretreatment) + Ultrasound | Mustard Seed Meal | 70% Ethanol | - | - | nih.gov |
| Supercritical CO₂ with Ethanol Co-solvent | Canola Oil | CO₂ + Ethanol | - | 10.15 | scirp.org |
This table is interactive. Click on the headers to sort the data.
Ultrasonic-Assisted Extraction (UAE) employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, leading to cell wall disruption and enhanced mass transfer of intracellular compounds into the solvent. nih.gov Like MAE, UAE has been demonstrated to significantly improve the extraction efficiency of sinapine. google.com
Research indicates that UAE can increase the extraction efficiency by 85% compared to conventional thermal alcohol extraction. google.com The optimization of UAE parameters is crucial for maximizing yield. A study using a response surface methodology determined that the optimal conditions for sinapine extraction from mustard seed meal were a temperature of 75°C, a 70% ethanol concentration, and 100% ultrasound amplitude. mdpi.comnih.gov This method resulted in a sinapine yield of 6.90 ± 0.03 mg/g of dry matter. mdpi.comnih.gov UAE offers the advantages of reduced extraction time and lower temperature requirements compared to conventional methods. researchgate.netnih.gov
Supercritical Fluid Extraction (SFE) is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. tsijournals.com Supercritical CO₂ is non-toxic, inexpensive, and can be easily removed from the extract by depressurization. tsijournals.comucm.es For the extraction of polar compounds like sinapine, a polar co-solvent such as ethanol is often added to the supercritical CO₂ to enhance its solvating power. frontiersin.orgscirp.org
SFE has been successfully applied to extract sinapine from canola oil, yielding a significantly higher concentration compared to conventional n-hexane extraction. scirp.org One study reported a sinapine content of 10.15 mg/g in canola oil extracted using supercritical CO₂ with ethanol as a co-solvent. scirp.org Furthermore, using supercritical CO₂ as a pretreatment to defat mustard seed meal has been shown to increase the subsequent yield of extracted sinapine by 24.4% compared to the control. nih.gov Combining this pretreatment with ultrasound-assisted extraction further increased the sinapine yield by 32%. mdpi.comnih.gov
Purification Strategies for this compound Isolation
The isolation of this compound from crude extracts, particularly those derived from Brassicaceae family seeds like rapeseed and mustard, requires robust purification strategies to remove a wide array of co-extracted impurities such as proteins, other phenolics (like sinapic acid), and glucosinolates. mdpi.comusda.govfrontiersin.org The purification process is critical for obtaining high-purity this compound suitable for analytical standards or further applications. extrasynthese.com Methodologies primarily revolve around crystallization and various forms of chromatography, which exploit the unique physicochemical properties of the sinapine cation. mdpi.com
Crystallization Techniques
Crystallization is a fundamental technique for purifying solid compounds, leveraging differences in solubility between the target compound and impurities in a given solvent system. mt.com For sinapine, this method is often applied after an initial extraction and precipitation step, typically involving an intermediate salt form like sinapine thiocyanate. google.comnih.gov
The general process involves dissolving the crude or semi-purified sinapine salt in a suitable solvent at an elevated temperature to create a saturated solution. mt.comgoogle.com In one documented method, crude sinapine thiocyanate is dissolved in hot ethanol (e.g., at 40-80°C) at a volume ratio of 1:80 to 1:100. google.com As the solution cools slowly, the solubility of sinapine decreases, leading to the formation of well-defined crystals, while impurities tend to remain in the solution (mother liquor). google.com The process can be repeated by collecting the initial crystals, concentrating the remaining solution to half its volume, and allowing it to stand for an extended period (e.g., 24 hours) to induce further crystallization. google.com This iterative process, known as recrystallization, significantly enhances the purity of the final product. google.comnih.gov After crystallization, the purified crystals are filtered and dried under a vacuum to remove any residual solvent. google.com
The choice of solvent is critical and depends on the solubility characteristics of the specific sinapine salt being purified. Ethanol is frequently used for sinapine thiocyanate due to its ability to effectively dissolve the compound at higher temperatures while having lower solubility at room temperature, facilitating crystal formation upon cooling. google.com
Chromatographic Methods
Chromatography is a cornerstone of sinapine purification, offering high resolution and selectivity. mdpi.comrsc.org These methods separate sinapine from other compounds based on differential partitioning between a stationary phase (e.g., a resin) and a mobile phase (the solvent). sunresinlifesciences.com Adsorption and ion-exchange chromatography are particularly effective for sinapine isolation. mdpi.comusda.gov
Adsorption chromatography separates molecules based on their reversible adsorption to a solid stationary phase. rsc.org Both non-ionic macroporous resins and charged ion-exchange resins are utilized in this context for sinapine purification. mdpi.com
Macroporous Resins: These are non-ionic, porous polymers that separate compounds primarily based on hydrophobic interactions and van der Waals forces. Resins like Amberlite XAD16 are effective for capturing total phenolic compounds from plant extracts. mdpi.com However, their non-selective nature presents a challenge, as they have a poor ability to separate sinapine from other structurally similar phenolics like sinapic acid. mdpi.com Studies have shown that while a 70% ethanol solution can effectively desorb sinapic acid from these resins, a lower concentration (30% ethanol) is more effective for desorbing sinapine, indicating some potential for selective elution, albeit with limitations. mdpi.com
Cation Exchange Resins: These resins function as a form of adsorption chromatography but with a higher degree of specificity for charged molecules. mdpi.com Sinapine possesses a quaternary amine group, which is positively charged over a wide pH range, a feature not shared by many other rapeseed polyphenols. mdpi.com This permanent positive charge makes cation exchange resins a highly promising option for its selective purification. mdpi.com Research has demonstrated that weak cation exchange resins (e.g., C106) can efficiently adsorb sinapine from complex effluents. mdpi.com The adsorption mechanism involves both ionic interactions (between the positively charged sinapine and the negatively charged resin) and hydrophobic interactions. mdpi.com This dual-interaction mechanism allows for a two-step elution process that yields highly purified sinapine. mdpi.com
Ion exchange chromatography is a powerful technique that separates ions and polar molecules based on their affinity to the ion exchanger. sunresinlifesciences.com It is widely used in sinapine purification, both for isolating the sinapine cation and for exchanging its counter-ion. google.comnih.gov
Cation Exchange Resins: As mentioned, these resins are highly effective for selectively capturing the positively charged sinapine cation. mdpi.com Weak cation exchange resins with carboxylic acid functional groups (COO⁻) have been extensively studied. mdpi.com For instance, a study screening four different weak cation exchange resins found that the C106 resin provided the best adsorption rate (95.25%) for sinapine. mdpi.comkab.ac.ug The captured sinapine can then be desorbed. A two-step elution can separate neutral and negatively charged phenolic compounds (using an ethanol/water mixture) from the ionically bound sinapine, which is subsequently eluted with acidified ethanol, resulting in a final purity of up to 98.85%. mdpi.com Other cation-exchange matrices, such as CM-Sephadex C25, have also been successfully used to purify sinapine from crude extracts of Brassica seeds for quantification. nih.gov
Anion Exchange Resins: These resins are used in the final step of some synthesis methods to produce this compound specifically. google.com After sinapine is isolated as an intermediate salt (e.g., sinapine thiocyanate), it is dissolved in deionized water and passed through a column packed with a strong base anion exchange resin, such as a chlorine-type 717 resin. google.com In this process, the thiocyanate anion (SCN⁻) is exchanged for a chloride anion (Cl⁻) from the resin, yielding the final this compound product. google.com The successful exchange is confirmed when the eluate no longer gives a positive test for thiocyanate ions (e.g., no red color with ferric chloride). google.com
Table 1: Comparison of Chromatographic Resins for Sinapine Purification
| Resin Type | Stationary Phase Example | Primary Interaction Mechanism | Selectivity for Sinapine | Purity Achieved | Reference |
|---|---|---|---|---|---|
| Apolar Macroporous Resin | Amberlite XAD16 | Hydrophobic | Low (Captures total phenolics) | Not specified, generally low | mdpi.com |
| Weak Cation Exchange Resin | Purolite C106 | Ionic & Hydrophobic | High | Up to 98.85% | mdpi.com |
| Cation Exchange Matrix | CM-Sephadex C25 | Ionic | High | Sufficient for quantification | nih.gov |
| Anion Exchange Resin | 717 Type (Cl⁻ form) | Ionic (Anion Exchange) | N/A (Counter-ion exchange) | 80-99% | google.com |
Optimization of Purification Parameters (e.g., pH, Temperature, Solvent Concentration)
The efficiency of chromatographic purification is highly dependent on process parameters. Optimizing these factors is crucial for maximizing both yield and purity. mdpi.comresearchgate.net
pH: The pH of the solution is a critical parameter for ion exchange chromatography. For the adsorption of sinapine onto weak cation exchange resins, studies have shown that the optimal pH is around 4. mdpi.comkab.ac.ug At this pH, the carboxylic functional groups of the resin are sufficiently deprotonated to interact with the positively charged sinapine, leading to the highest adsorption rate (95.25% with C106 resin). mdpi.com
Temperature: Temperature influences adsorption thermodynamics. The adsorption of sinapine onto weak cation exchange resin C106 has been found to be an exothermic process, meaning that lower temperatures favor adsorption. mdpi.com Thermodynamic analysis revealed that the process is spontaneous. mdpi.com For extraction, however, higher temperatures (e.g., 75°C) are often used to increase the yield of sinapine from the raw plant material before the purification steps. researchgate.netresearchgate.net
Solvent Concentration: The concentration of the eluting solvent is key to the desorption step. For apolar macroporous resins, a 70% ethanol solution is effective for desorbing sinapic acid, while a 30% ethanol solution is more effective for sinapine. mdpi.com In the more selective cation exchange process, a two-step elution provides superior results. First, a 50% ethanol solution is used to wash away hydrophobically bound impurities like sinapic acid. mdpi.com Subsequently, an acidified ethanol solution is required to disrupt both ionic and hydrophobic interactions, effectively desorbing the highly pure sinapine. mdpi.com Using acidified ethanol alone resulted in a desorption rate of 75.41%, while 50% ethanol or a dilute HCl solution alone were much less effective. mdpi.com
Table 2: Optimized Parameters for Sinapine Purification Using C106 Cation Exchange Resin
| Parameter | Optimal Condition | Observation | Reference |
|---|---|---|---|
| pH (Adsorption) | 4 | Achieved the highest adsorption rate (95.25%). | mdpi.comkab.ac.ug |
| Temperature (Adsorption) | Exothermic Process | Adsorption is spontaneous and favored at lower temperatures. | mdpi.com |
| Elution (Desorption) | Two-step: 1. 50% Ethanol 2. Acidified Ethanol | Step 1 removes impurities. Step 2 elutes sinapine with high purity (98.85%). | mdpi.com |
Purity Assessment and Characterization of Extracts
After purification, it is essential to assess the purity of the isolated this compound and confirm its identity. Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most common method for quantification and purity checks. google.comnih.gov
Purity is often determined using HPLC with a UV detector, monitoring at a wavelength where sinapine shows strong absorbance, typically around 325-326 nm. mdpi.comgoogle.com The peak area normalization method is a common approach, where the area of the sinapine peak is expressed as a percentage of the total area of all peaks in the chromatogram. google.com Using this method, purities as high as 99% have been reported for this compound prepared via crystallization and ion exchange. google.com In other studies, purities of 95.43% and 98.85% have been measured by HPLC following purification. mdpi.comnih.gov The recovery rate of sinapine using ion-exchange methods has been reported to be between 95-114%. nih.gov
For more rigorous characterization, HPLC is often coupled with mass spectrometry (HPLC-MS). nih.gov This provides not only purity data but also molecular weight information, confirming the identity of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is also used to elucidate the molecular structure of the purified compound, ensuring it matches the known structure of sinapine. usda.govnih.gov The combination of these methods provides comprehensive characterization and confirms the success of the purification strategy. nih.gov
Table 3: Example of HPLC Conditions for Purity Assessment of Sinapine
| Parameter | Condition 1 | Condition 2 | Reference |
|---|---|---|---|
| Chromatographic Column | Luna 5u Phenyl-Hexyl (4.6mm × 250mm, 5μm) | Not specified | google.com |
| Mobile Phase | Acetonitrile - 0.08mol·L⁻¹ KH₂PO₄ (18:82, v/v) | Acetonitrile, Ultra-pure water, Formic acid (10:90:0.1, v/v) | mdpi.com |
| Flow Rate | 1.0 mL·min⁻¹ | 0.6 mL·min⁻¹ | google.com, mdpi.com |
| Detection Wavelength | 326 nm | 325 nm | google.com, mdpi.com |
| Column Temperature | Room Temperature | 35 °C | google.com, mdpi.com |
Advanced Analytical Techniques for Sinapine Chloride and Its Metabolites
Chromatographic Separation Methods
Chromatographic techniques are fundamental for isolating sinapine (B1681761) chloride from complex mixtures prior to its detection and quantification. The choice of method depends on the sample matrix and the specific analytical goals.
HPLC is a widely utilized method for the analysis of sinapine and its derivatives, such as sinapic acid, in sources like canola and rapeseed. nih.govresearchgate.netnih.govresearchgate.net Reversed-phase HPLC, often using a C18 column, is effective for separating these phenolic compounds. researchgate.netdss.go.th Detection is commonly performed using a Diode Array Detector (DAD), with a primary wavelength set around 330 nm, which corresponds to the UV absorbance maximum for sinapine. nih.gov
Gradient elution systems are frequently employed to achieve optimal separation. nih.govdss.go.th A typical mobile phase might consist of a mixture of water, methanol (B129727), and an acid like ο-phosphoric acid to control the pH and improve peak shape. nih.govresearchgate.net The method's robustness is demonstrated by high recovery values, often exceeding 98%, and low limits of detection and quantification. researchgate.net For instance, one method reported detection and quantification limits for sinapine and related compounds in the range of 0.20-0.40 µg/mL and 0.50-0.80 µg/mL, respectively. researchgate.net
UHPLC, an advanced form of HPLC, utilizes columns with smaller particle sizes (typically under 2 µm) and higher operating pressures. phenomenex.comajpaonline.com This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC. phenomenex.com UHPLC is particularly advantageous for analyzing complex biological samples and for high-throughput screening, making it a powerful tool for pharmacokinetic and metabolic studies of sinapine. phenomenex.comajpaonline.comresearchgate.net
Table 1: Example HPLC and UHPLC Method Parameters for Sinapine Analysis
| Parameter | HPLC Method | UHPLC Method |
|---|---|---|
| Column | Reversed-phase C18 | ACE Excel 2 C18-AR (50 mm × 2.1 mm, 2.0 μm) |
| Mobile Phase | Gradient of water-methanol-ο-phosphoric acid | Gradient of ammonium (B1175870) phosphate (B84403) buffer (pH 3.3) and methanol/acetonitrile |
| Flow Rate | 0.8 mL/min | Not specified |
| Detection | Diode Array Detection (DAD) at 330 nm | UV detection at 214 nm |
| Application | Quantification in canola extracts | Analysis of preserved drug formulations |
This table presents a generalized comparison based on typical parameters found in the literature. nih.govresearchgate.netnovonordiskpharmatech.com
Gas chromatography is another technique mentioned for the analysis of phenolic compounds. nih.govresearchgate.net However, its application for a non-volatile compound like sinapine chloride, which is a quaternary ammonium salt, presents challenges. Direct analysis by GC is generally not feasible, and the process often requires prior hydrolysis of the phenolic esters and subsequent derivatization of the resulting phenolic acids to make them volatile enough for GC analysis. dss.go.th This adds complexity to the sample preparation process compared to liquid chromatography methods.
Mass Spectrometry-Based Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing high sensitivity and specificity for both identification and quantification. It is almost always coupled with a chromatographic separation technique.
The combination of liquid chromatography with mass spectrometry is a powerful approach for analyzing sinapine and its metabolites. researchgate.netcreative-proteomics.com LC-MS provides molecular weight information that aids in the identification of compounds separated by the LC system. creative-proteomics.com
For more definitive structural information and enhanced quantitative accuracy, tandem mass spectrometry (LC-MS/MS) is employed. creative-proteomics.comnih.gov In LC-MS/MS, precursor ions corresponding to the compound of interest are selected and fragmented, producing a characteristic pattern of product ions that serves as a structural fingerprint. mdpi.com This technique is highly selective and sensitive, making it ideal for quantifying trace levels of sinapine in complex biological matrices like plasma, urine, and feces. researchgate.netcreative-proteomics.comnih.gov
UHPLC-MS/MS methods have been developed for the sensitive quantification of sinapine, with some methods achieving a lower limit of quantification as low as 0.1 ng/mL in rat plasma. researchgate.netnih.gov These methods are essential for detailed pharmacokinetic studies, allowing for the characterization of metabolic pathways which, for sinapine, include demethylation, deamination, and conjugation with glucuronic acid or sulfate (B86663). researchgate.netnih.gov
Table 2: Performance of a Validated UHPLC-MS/MS Method for Sinapine Thiocyanate (B1210189) (ST) in Rat Plasma. researchgate.netnih.gov
| Parameter | Value |
|---|---|
| Linear Range | 0.1–500 ng/mL |
| Correlation Coefficient (R²) | 0.9976 |
| Lowest Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (RSD%) | 1.31%–5.12% |
| Inter-day Precision (RSD%) | 2.72%–7.66% |
| Accuracy (RE%) | -4.88% to 6.18% |
This table summarizes the validation parameters for a specific, highly sensitive method used in pharmacokinetic studies.
Similar to standard GC, GC-MS analysis of this compound requires derivatization to increase the compound's volatility. dss.go.th While GC-MS is a powerful tool for identifying a wide range of chemical constituents in extracts, its application to sinapine is less direct than LC-MS. nih.govresearchgate.netjapsonline.com The technique can be used to analyze the byproducts or degradation products of sinapine after appropriate sample treatment. google.com The mass spectrometer identifies compounds by comparing their mass spectra to established libraries. japsonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of molecules like this compound. egyankosh.ac.inbhu.ac.innumberanalytics.com Unlike mass spectrometry, which provides information about mass and fragmentation, NMR provides detailed insights into the atomic arrangement and chemical environment within the molecule. slideshare.net
Both ¹H NMR (proton NMR) and ¹³C NMR (carbon NMR) are used. nih.gov The number of signals, their chemical shifts (position in the spectrum), and their splitting patterns (coupling) provide critical information about the molecular structure. egyankosh.ac.inbhu.ac.in For example, ¹H NMR can be used to quantify sinapine by integrating the specific signals from its protons, such as those on the choline (B1196258) moiety. nih.gov The purity of synthesized sinapine can also be readily assessed using NMR analysis. researchgate.net This technique is fundamental for confirming the identity of sinapine and for characterizing new, related compounds or metabolites. nih.govsciepub.com
Spectrophotometric Assays (e.g., UV-Vis)
Spectrophotometric assays, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, represent a foundational analytical technique for the quantification of sinapine. These methods are valued for their speed and cost-effectiveness, though they may require purification steps to avoid interference from other compounds. dss.go.th The principle behind this technique lies in the ability of sinapine to absorb light in the UV spectrum, with the amount of absorbance being directly proportional to its concentration in a solution.
The quantification of sinapine is typically performed by measuring its absorbance at a specific wavelength. Research indicates that sinapine exhibits maximum absorbance (λmax) around 325-330 nm. For instance, one method for quantifying sinapine in standard solutions utilizes UV-Vis spectrophotometry at 325 nm. mdpi.com A calibration curve can be established with sinapine standards at various concentrations to ensure accurate measurement. mdpi.com In another study, the extinction coefficient of sinapine was determined to be 1.16 times that of its hydrolysis product, sinapic acid, at a detection wavelength of 330 nm. dss.go.th
UV-Vis spectrophotometry is also employed to monitor chemical changes. For example, a diode array spectrophotometer was used to perform spectral analysis on sinapine bisulfate solutions before and after autoclaving to study structural changes and the development of colored substances. dss.go.th While effective, colorimetric and UV spectrophotometric methods for determining individual phenolics like sinapine often necessitate preliminary purification procedures, such as ion exchange separation, to ensure accuracy by removing interfering compounds. dss.go.th
| Parameter | Description | Reference |
|---|---|---|
| Detection Wavelength (λmax) | 325 nm | mdpi.com |
| Calibration Curve Example | y = 2.822x (R² = 0.9993) for concentrations from 0.05 to 0.5 mg/mL | mdpi.com |
| Relative Extinction Coefficient | The extinction coefficient of sinapine is 1.16 times that of sinapic acid at 330 nm. | dss.go.th |
| Application | Used to study structural changes in sinapine bisulfate after autoclaving. | dss.go.th |
Metabolomic Profiling and Molecular Networking
Metabolomic profiling is a powerful approach used to identify and quantify the complete set of small-molecule metabolites within a biological system. metabolomicscentre.ca When applied to this compound, it provides a comprehensive snapshot of its metabolic fate in vivo. This advanced technique typically utilizes high-resolution mass spectrometry, such as Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-Q/TOF-MS), to analyze biological samples like plasma, urine, and feces after administration of the compound. nih.gov
Studies on sinapine thiocyanate, a salt of sinapine, have successfully employed metabolomic profiling to identify numerous metabolites in rats. nih.gov These investigations revealed that sinapine undergoes extensive metabolism through several key pathways, including deamination, demethylation, hydrogenation, dehydration, and extensive conjugation with glucuronic acid (glucuronidation) and sulfate groups (sulfonation). nih.govresearchgate.net In total, thirteen metabolites of sinapine thiocyanate were structurally identified in rat biofluids. nih.gov Further research in pigs has shown that sinapine from rapeseed-rich diets is extensively hydrolyzed in the small intestine, releasing choline. nih.govunit.no However, this sinapine-derived choline has low bioavailability and is primarily metabolized by gut microbiota into trimethylamine (B31210) (TMA), which is then absorbed and oxidized in the liver to form trimethylamine N-oxide (TMAO). nih.govunit.no
Molecular networking is a bioinformatic strategy that organizes and visualizes complex tandem mass spectrometry (MS/MS) data from metabolomic analyses. nih.govvliz.be It groups molecules with similar fragmentation patterns into clusters, or networks, which often represent structurally related compounds or "molecular families." nih.gov This approach greatly accelerates the identification of known compounds and the characterization of novel analogues. vliz.be In the context of sinapine research, UPLC-HRMS analysis combined with molecular networking has been used to identify metabolites released from mustard. researchgate.net This powerful combination allowed for the identification of 17 phenolic compounds and 14 peptides as metabolites, correlating them with changes in the sample's biological activity. researchgate.net
| Metabolite/Product | Metabolic Pathway | Biological System | Reference |
|---|---|---|---|
| Multiple (13 identified) | Deamination, demethylation, hydrogenation, dehydration, glucuronidation, sulfonation | Rat | nih.gov |
| Sinapic Acid | Hydrolysis | Mustard Plants, Pigs | nih.govresearchgate.netresearchgate.net |
| Choline | Hydrolysis | Mustard Plants, Pigs | nih.govunit.noresearchgate.net |
| Trimethylamine (TMA) | Microbial Metabolism (of choline) | Pigs | nih.govunit.no |
| Trimethylamine N-oxide (TMAO) | Oxidation (of TMA in the liver) | Pigs | nih.govunit.no |
| Various Phenolic Compounds (17 total) | Metabolism in mustard | Mustard | researchgate.net |
Biological Activities and Mechanistic Studies of Sinapine Chloride Non Clinical Focus
Antioxidant and Free Radical Scavenging Capabilities
Sinapine (B1681761) chloride exhibits potent antioxidant and free radical scavenging properties, which have been demonstrated in numerous in vitro and cellular studies. ontosight.aimedchemexpress.com These activities are largely attributed to its chemical structure, which allows it to effectively neutralize reactive oxygen species (ROS). jst.go.jpnih.gov
In Vitro Antioxidant Assays
The antioxidant potential of sinapine has been quantified using various standard in vitro assays. These tests measure the compound's ability to scavenge specific free radicals.
One common method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay . jst.go.jp Studies have shown that sinapine effectively scavenges DPPH radicals in a dose-dependent manner. nih.govworktribe.com For instance, one study reported an IC50 value of 19.2 ± 2.4 µg/mL for sinapine, indicating strong radical scavenging activity. worktribe.com Another study found that 0.3 mM of sinapic acid, a related compound, resulted in 50% inhibition of DPPH radicals. nih.gov
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay is another widely used method. jst.go.jp Sinapine has demonstrated significant activity in this assay as well. jst.go.jpresearchgate.net Research indicates that sinapic acid can exhibit up to 86.5% ABTS radical scavenging activity at a concentration of 50 µM. researchgate.net
Furthermore, sinapine has been shown to inhibit hydroperoxide formation . By preventing the oxidation of lipids, sinapine demonstrates its ability to suppress the formation of these damaging compounds. nih.gov
Table 1: In Vitro Antioxidant Activity of Sinapine and Related Compounds
| Assay | Compound | Concentration | Result | Reference |
|---|---|---|---|---|
| DPPH Radical Scavenging | Sinapine | 19.2 ± 2.4 µg/mL (IC50) | Strong radical scavenging activity | worktribe.com |
| DPPH Radical Scavenging | Sinapic Acid | 0.3 mM | 50% inhibition | nih.gov |
| ABTS Radical Scavenging | Sinapic Acid | 50 µM | 86.5% scavenging activity | researchgate.net |
| Hydroxyl Radical Scavenging | Sinapic Acid | 3.80 mM (IC50) | More effective than ascorbic acid | researchgate.net |
| Superoxide Radical Scavenging | Sinapic Acid | 0.05 mM | 35.52% inhibition | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Cellular and Mitochondrial Oxidative Stress Protection
Beyond simple chemical assays, sinapine has shown protective effects in cellular models of oxidative stress. It can counteract mitochondrial oxidative stress, a key factor in cellular damage. medchemexpress.comnih.gov Research on isolated rat cardiomyocytes revealed that sinapine can enter the mitochondria and reduce the levels of mitochondrial oxidative stress, particularly under stress conditions. nih.gov Specifically, sinapine at concentrations of 6 and 60 μM was able to counteract mitochondrial oxidative stress induced by H2O2 and antimycin A. medchemexpress.com This is a significant finding, as the mitochondria are a primary source of cellular ROS. nih.gov
Studies have highlighted that sinapine's ability to enter mitochondria, a trait not shared by its counterpart sinapic acid, is crucial for its protective effects against mitochondrial-specific oxidative stress. nih.gov This selective action underscores the potential of sinapine in mitigating cellular damage originating from mitochondrial dysfunction. nih.govjci.org
DNA Protection against Oxidative Damage
Oxidative stress can lead to significant damage to cellular components, including DNA. Sinapine has demonstrated a protective effect against such damage. jst.go.jp In studies using mesenchymal stem cells, sinapine was found to protect DNA from damage induced by hydroxyl radicals in a concentration-dependent manner. jst.go.jp Its protective effect was even reported to be higher than that of the standard antioxidant Trolox. jst.go.jp
Further research has shown that sinapine can protect plasmid DNA from oxidative damage induced by radical initiators. worktribe.comresearchgate.net This protective mechanism is attributed to its ability to scavenge free radicals, thereby preventing them from reacting with and damaging the DNA molecule. jst.go.jp
Anti-inflammatory Effects and Related Pathways
In addition to its antioxidant properties, sinapine chloride exhibits notable anti-inflammatory effects. ontosight.aimedchemexpress.com These effects are mediated through its interaction with various enzymes and signaling pathways involved in the inflammatory response. medchemexpress.comnih.gov
Inhibition of Inflammatory Enzymes and Signaling Pathways
Research has shown that sinapic acid, a derivative of sinapine, can suppress the activation of key inflammatory signaling pathways. acs.orgnih.gov One of the primary targets is the nuclear factor-κB (NF-κB) pathway . acs.org By inhibiting the activation of NF-κB, sinapic acid can reduce the expression of several pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). acs.org This leads to a decrease in the production of nitric oxide (NO) and prostaglandins, which are key players in the inflammatory process. acs.org
Furthermore, sinapic acid has been found to inhibit the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the inflammatory response by activating caspase-1 and leading to the secretion of pro-inflammatory cytokines like IL-1β. nih.govfrontiersin.org Studies in bone marrow-derived macrophages have shown that sinapic acid blocks caspase-1 activation and IL-1β secretion by specifically inhibiting the NLRP3 inflammasome. nih.gov
Sinapic acid has also been shown to modulate the mitogen-activated protein kinase (MAPK) and AKT signaling pathways . biomolther.org In lipopolysaccharide (LPS)-activated microglial cells, sinapic acid treatment suppressed the phosphorylation of AKT, which in turn led to the suppression of MAPK phosphorylation, thereby reducing the inflammatory response. biomolther.org
Modulation of Macrophage Phenotype
Macrophages, key immune cells, can exist in different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. exlibrisgroup.commdpi.comfrontiersin.org Recent studies suggest that sinapine can influence the polarization of macrophages, shifting them towards the anti-inflammatory M2 phenotype. nih.gov
A quantitative proteomic analysis revealed that sinapine can alleviate macrophage foaming, a process associated with atherosclerosis, by converting pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages. nih.gov This modulation is achieved, in part, by activating the JAK/STAT3 pathway. nih.gov By promoting a shift towards the M2 phenotype, sinapine can help to resolve inflammation and promote tissue repair. nih.govmdpi.com
Antimicrobial Properties and Efficacy
This compound has demonstrated notable antimicrobial properties against various bacterial strains. These activities are of significant interest for their potential applications in food preservation and as an alternative to conventional antibiotics.
Recent studies have highlighted the efficacy of sinapine against Gram-negative bacteria such as Escherichia coli. frontiersin.org The antimicrobial activity of sinapine and its derivatives against E. coli has been a subject of recent research, underscoring its potential as a bioactive compound. frontiersin.orgnih.gov While some studies on related plant extracts showed no activity against E. coli ekb.eg, others focusing on sinapine itself have confirmed its inhibitory effects. frontiersin.orgnih.gov
Furthermore, the antimicrobial action of sinapic acid, from which sinapine is derived, was reported against Erwinia carotovora, a pathogen responsible for soft rot in vegetables. frontiersin.org This suggests a broader spectrum of activity for sinapine derivatives against plant pathogens. frontiersin.orgafricanjournalofbiomedicalresearch.com The exploration of plant-derived compounds like this compound offers a promising avenue for managing bacterial contamination and disease in various applications. ontosight.airesearchgate.net
Table 1: Antimicrobial Activity of Sinapine and Related Compounds
| Compound | Target Microorganism | Observed Effect | Reference |
|---|---|---|---|
| Sinapine | Escherichia coli | Antimicrobial activity highlighted | frontiersin.orgnih.gov |
| Sinapic Acid | Erwinia carotovora | Antimicrobial activity reported | frontiersin.org |
Neurobiological Activities
This compound exhibits a range of neurobiological activities, primarily centered on its role as an acetylcholinesterase inhibitor and its potential to modulate neurotransmitter systems and protect against neurodegeneration.
Sinapine is recognized as a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). medchemexpress.comworktribe.com By inhibiting AChE, sinapine increases the levels of acetylcholine in the synaptic cleft, which is a key mechanism in managing symptoms of neurodegenerative diseases like Alzheimer's disease. worktribe.comnih.govresearchgate.net
In vitro studies have demonstrated that sinapine significantly inhibits AChE activity. One study found that sinapine was more effective at inhibiting AChE in rat cerebral homogenate than in blood serum, with IC50 values of 3.66 µmol/L and 22.1 µmol/L, respectively. nih.govnih.govresearchgate.net This suggests a more potent action within the central nervous system. nih.govresearchgate.net The inhibitory action is considered competitive, as sinapine, much like acetylcholine, possesses a quaternary nitrogen atom that allows it to bind reversibly to a specific region on the AChE enzyme. nih.govresearchgate.net An extract of rapeseed pomace, where sinapine was the most abundant phenolic compound, demonstrated an 85% inhibition of acetylcholinesterase activity. worktribe.comresearchgate.netresearchgate.net
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Sinapine
| System | IC50 Value | Reference |
|---|---|---|
| Rat Cerebral Homogenate | 3.66 µmol/L | nih.govnih.govresearchgate.net |
| Rat Blood Serum | 22.1 µmol/L | nih.govnih.govresearchgate.net |
The neurobiological effects of sinapine extend to the modulation of various neurotransmitter systems. mdpi.comnih.govnih.govwikipedia.org While direct studies on this compound's effect on the GABAergic and glutamatergic systems are limited, its derivative, sinapic acid, has been shown to alleviate glutamate-induced excitotoxicity. nih.gov Glutamate is a primary excitatory neurotransmitter, and its over-activation can lead to neuronal damage. nih.gov Sinapic acid was found to protect against this by reducing pro-inflammatory cytokines and endoplasmic reticulum stress. nih.gov
The GABAergic system, the main inhibitory neurotransmitter system in the brain, plays a crucial role in maintaining balanced neuronal activity. nih.govphysio-pedia.comgraphyonline.com Although direct evidence for this compound is still emerging, the known neuroprotective and AChE inhibitory actions suggest a complex interaction with the broader neurotransmitter network.
Sinapine has demonstrated significant neuroprotective effects in various experimental models. researchgate.net In vitro, sinapine has been shown to protect PC12 cells, a common model for neuronal cells, from hypoxia-induced apoptosis and disruption of the mitochondrial transmembrane potential. researchgate.net It also reduced the leakage of lactate (B86563) dehydrogenase (LDH) and the formation of malondialdehyde (MDA), a marker of lipid peroxidation, in these cells. researchgate.net These findings suggest that sinapine's neuroprotective mechanism involves anti-oxidative and anti-apoptotic pathways. researchgate.net
In vivo studies have also supported the neuroprotective potential of sinapine. Its derivative, sinapic acid, has been reported to restore acetylcholine levels and improve learning and memory in animal models of Alzheimer's disease. nih.gov Furthermore, treatment with sinapic acid was associated with the attenuation of neuronal loss in the hippocampus, a brain region critical for memory. nih.gov
Antineoplastic and Chemosensitizing Activities
Sinapine has been investigated for its potential as an anticancer agent, exhibiting both direct antineoplastic effects and the ability to sensitize cancer cells to conventional chemotherapy drugs. medchemexpress.commedchemexpress.comfrontiersin.org
Research has shown that sinapine can inhibit the proliferation of human colorectal adenocarcinoma (Caco-2) cells in a dose-dependent manner. medchemexpress.com This inhibitory action is linked to its ability to down-regulate the expression of P-glycoprotein (P-gp). medchemexpress.comchemsrc.com P-glycoprotein is a transporter protein that can pump chemotherapy drugs out of cancer cells, leading to multidrug resistance.
By suppressing P-gp, sinapine enhances the intracellular accumulation and cytotoxicity of chemotherapeutic agents like doxorubicin (B1662922). chemsrc.comnih.gov Studies have indicated that the combination of sinapine and doxorubicin has a synergistic effect in increasing the cytotoxicity against Caco-2 cells. chemsrc.com The mechanism for this appears to involve the suppression of the FGFR4-FRS2α-ERK1/2 signaling pathway, which in turn leads to the down-regulation of P-glycoprotein expression. chemsrc.comresearchgate.net These findings position sinapine as a potential chemosensitizing agent that could help overcome drug resistance in cancer therapy. nih.gov
Table 3: Antineoplastic and Chemosensitizing Effects of Sinapine
| Cell Line | Drug Combination | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|---|
| Caco-2 | Sinapine | Inhibition of cell proliferation | Dose-dependent inhibition | medchemexpress.com |
| Caco-2 | Sinapine + Doxorubicin | Down-regulation of P-glycoprotein via suppression of FGFR4-FRS2α-ERK1/2 pathway | Increased sensitivity of Caco-2 cells to doxorubicin | chemsrc.comresearchgate.net |
Inhibition of Cancer Cell Proliferation (e.g., Hepatocellular Carcinoma, Caco-2, Skin Squamous Carcinoma)
Sinapine has demonstrated notable anti-proliferative effects across various cancer cell lines in non-clinical research. Studies show that sinapine can inhibit the growth of hepatocellular carcinoma, colon cancer, and skin squamous carcinoma cells.
In models of hepatocellular carcinoma , sinapine has been found to restrain the proliferation of H22 cells. frontiersin.org Another compound, sinapine thiocyanate (B1210189), has been shown to significantly decrease the protein expression of factors that promote proliferation in SMMC-7721 hepatocellular carcinoma cells. frontiersin.org
Regarding colon cancer , sinapine inhibits the proliferation of Caco-2 cells in a dose-dependent manner. medchemexpress.comnih.gov
Furthermore, in the context of skin squamous carcinoma , sinapine thiocyanate has been observed to inhibit the malignant biological behavior of A431 and Colo-16 cells. frontiersin.orgnih.gov
Table 1: Effects of Sinapine and its Derivatives on Cancer Cell Proliferation
| Compound | Cancer Type | Cell Line(s) | Observed Effects | Reference(s) |
|---|---|---|---|---|
| Sinapine | Hepatocellular Carcinoma | H22 | Restrained proliferation | frontiersin.org |
| Sinapine | Colon Cancer | Caco-2 | Inhibited proliferation in a dose-dependent manner | medchemexpress.comnih.gov |
| Sinapine Thiocyanate | Hepatocellular Carcinoma | SMMC-7721 | Decreased expression of pro-proliferative proteins | frontiersin.org |
| Sinapine Thiocyanate | Skin Squamous Carcinoma | A431, Colo-16 | Inhibited malignant biological behavior | frontiersin.orgnih.gov |
Modulation of Apoptotic and Anti-apoptotic Factors (e.g., Bax/Bcl-2)
A key mechanism behind the anti-tumor activity of sinapine involves the modulation of proteins that regulate apoptosis, or programmed cell death. The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is crucial in determining a cell's fate. An increase in the Bax/Bcl-2 ratio is a strong indicator of apoptosis induction.
Research has shown that sinapine can shift this balance in favor of apoptosis in cancer cells. In hepatocellular carcinoma H22 cells, sinapine promotes the expression of the pro-apoptotic factor Bax while inhibiting the anti-apoptotic factor Bcl-2. frontiersin.org Similarly, sinapine thiocyanate has been found to increase the protein expression of Bax and decrease the expression of Bcl-2 in SMMC-7721 hepatocellular carcinoma cells, which contributes to prohibiting their proliferation, migration, and invasion. frontiersin.org This modulation of the Bax/Bcl-2 ratio appears to be a consistent mechanism of action for sinapine and its derivatives in exerting their anti-cancer effects. nih.govnih.gov
Table 2: Modulation of Apoptotic Factors by Sinapine and its Derivatives
| Compound | Cancer Cell Line | Effect on Bax | Effect on Bcl-2 | Reference(s) |
|---|---|---|---|---|
| Sinapine | Hepatocellular Carcinoma H22 | Promotes expression | Inhibits expression | frontiersin.org |
| Sinapine Thiocyanate | Hepatocellular Carcinoma SMMC-7721 | Increases protein expression | Decreases protein expression | frontiersin.org |
Downregulation of P-glycoprotein (P-gp) Expression and Associated Signaling Pathways (e.g., FGFR4-FRS2α-ERK1/2)
Sinapine has been identified as a compound that can counteract chemoresistance in cancer cells by downregulating the expression of P-glycoprotein (P-gp). nih.govbiocrick.com P-gp is a transmembrane efflux pump that can expel chemotherapeutic drugs from cancer cells, reducing their efficacy. mdpi.commdpi.com
Studies have shown that sinapine suppresses P-gp expression in Caco-2 colon cancer cells. nih.govbiocrick.comxjtu.edu.cn This effect is mediated through the suppression of the Fibroblast Growth Factor Receptor 4 (FGFR4)-Fibroblast growth factor Receptor Substrate 2α (FRS2α)-Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway. nih.govbiocrick.comxjtu.edu.cn Research indicates a significant correlation between the expression of phosphorylated ERK1/2 and P-gp. biocrick.comxjtu.edu.cn By inhibiting this pathway, sinapine effectively reduces P-gp levels, thereby hindering the cancer cells' ability to resist chemotherapy. nih.govbiocrick.comsci-hub.se In doxorubicin-resistant MCF-7 breast cancer cells, sinapine was also found to downregulate multi-drug resistance 1 (MDR1) expression through the suppression of the FGFR4/FRS2α-ERK1/2 pathway-mediated NF-κB activation. nih.gov
Synergistic Effects with Chemotherapeutic Agents
A significant aspect of sinapine's anti-cancer potential lies in its ability to work synergistically with existing chemotherapeutic drugs, enhancing their efficacy. This is particularly relevant in overcoming multi-drug resistance, a major challenge in cancer treatment.
In studies involving Caco-2 colon cancer cells, the combination of sinapine and doxorubicin resulted in a synergistic effect, leading to increased cytotoxicity against the cancer cells. nih.govchemsrc.comchemsrc.comxjtu.edu.cn Sinapine was shown to increase the sensitivity of Caco-2 cells to doxorubicin in a dose-dependent manner. nih.govchemsrc.comchemsrc.com This is linked to sinapine's ability to increase the intracellular accumulation of doxorubicin, likely due to the downregulation of P-glycoprotein. biocrick.com
Similarly, in doxorubicin-resistant MCF-7 breast cancer cells, a combination treatment with sinapine and doxorubicin synergistically increased the cytotoxicity of doxorubicin. nih.gov These findings suggest that sinapine could be a valuable natural compound for combating chemoresistance. nih.govbiocrick.com
Table 3: Synergistic Effects of Sinapine with Chemotherapeutic Agents
| Cancer Cell Line | Chemotherapeutic Agent | Observed Synergistic Effect | Reference(s) |
|---|---|---|---|
| Caco-2 (Colon Cancer) | Doxorubicin | Increased cytotoxicity and sensitivity to doxorubicin | nih.govchemsrc.comchemsrc.comxjtu.edu.cn |
| MCF-7/dox (Doxorubicin-resistant Breast Cancer) | Doxorubicin | Increased cytotoxicity of doxorubicin | nih.gov |
Cardiovascular and Metabolic Impact
Smooth Muscle Stimulation (e.g., Intestinal Smooth Muscle)
This compound has been shown to exert a stimulatory effect on intestinal smooth muscle. google.com In experiments using isolated rabbit ileum, sinapine was observed to cause an increase in the contraction of the intestinal smooth muscle. google.com This effect was found to be concentration-dependent, with the stretching range of the isolated rabbit intestinal smooth muscle increasing as the concentration of sinapine increased. google.com
Hypotensive Effects in Animal Models
Sinapine and its derivatives have demonstrated hypotensive effects in various animal models. biosynth.com Both single and long-term administration of sinapine have been shown to significantly reduce systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean blood pressure (MBP) in rats. researchgate.netresearchgate.net
The mechanisms underlying this blood pressure-lowering effect are multifaceted. Studies suggest that sinapine can inhibit the renin-angiotensin-aldosterone system (RAAS), as evidenced by decreased levels of Angiotensin II (Ang II) and aldosterone (B195564) (ALD). researchgate.netresearchgate.net Furthermore, sinapine has been found to inhibit angiotensin-converting enzyme (ACE) activation and increase levels of nitric oxide (NO), a vasodilator. researchgate.netresearchgate.netnih.gov It has also been shown to block L-type calcium channels. researchgate.net
Sinapine thiocyanate, another form of the compound, has also been confirmed to have a significant effect on lowering blood pressure. frontiersin.orgnih.gov Its mechanism is linked to inhibiting the secretion of adhesion factors by vascular endothelial cells and suppressing inflammation. nih.gov
Role in Lipid Metabolism and Atherosclerosis Prevention (e.g., Foam Cell Formation, Cholesterol Efflux)
Sinapine has been investigated for its potential role in mitigating atherosclerosis, a condition characterized by the buildup of plaques in arteries. longdom.org A key event in the development of atherosclerosis is the formation of foam cells, which are macrophages that have engulfed excessive amounts of modified low-density lipoprotein (LDL), leading to lipid accumulation. longdom.orge-coretvasa.cz Research indicates that sinapine can alleviate the formation of these macrophage-derived foam cells, suggesting a protective role in cardiovascular health. nih.govnih.gov
The mechanism behind this effect involves the modulation of several key proteins involved in lipid transport. nih.gov Studies have shown that sinapine treatment suppresses the expression of the scavenger receptor CD36 on macrophages. nih.govnih.gov CD36 is crucial for the uptake of oxidized LDL (ox-LDL), and its downregulation by sinapine leads to reduced cholesterol influx into the cell. nih.govfrontiersin.org
Concurrently, sinapine promotes cholesterol efflux, the process of removing cholesterol from cells for transport back to the liver. nih.gov This is achieved by enhancing the expression of Cell division control protein 42 (CDC42). nih.gov Increased CDC42 expression is linked to the promotion of cholesterol efflux from foam cells. nih.gov Furthermore, sinapine has been observed to activate the Janus kinase/signal transducer and activator of transcription (JAK/STAT3) signaling pathway. nih.govnih.gov Activation of this pathway in macrophages can help reduce intracellular lipid levels and may also contribute to the conversion of pro-inflammatory M1 macrophages to an anti-inflammatory M2 phenotype, further impeding the atherosclerotic process. nih.gov
Table 1: Mechanistic Effects of Sinapine on Macrophage Foam Cells
| Mechanism | Target Protein/Pathway | Effect of Sinapine | Outcome |
|---|---|---|---|
| Cholesterol Uptake Inhibition | CD36 | Downregulation | Reduced uptake of ox-LDL by macrophages. nih.govnih.gov |
| Cholesterol Efflux Promotion | CDC42 | Upregulation | Enhanced removal of cholesterol from foam cells. nih.gov |
| Signal Pathway Modulation | JAK2/STAT3 | Activation | Reduced intracellular lipid accumulation. nih.gov |
Modulation of Gut Microbiota and Metabolites (e.g., TMAO formation)
Sinapine, being a choline (B1196258) ester of sinapic acid, is a dietary precursor to the gut microbiota-derived metabolite trimethylamine (B31210) (TMA). rsc.orgnih.gov There is a well-established meta-organismal pathway where gut microbes metabolize dietary compounds like choline and L-carnitine into TMA. rsc.orgresearchgate.net This TMA is then absorbed and transported to the liver, where flavin-containing monooxygenase 3 (FMO3) enzymes oxidize it into trimethylamine N-oxide (TMAO). rsc.orgnih.gov
Elevated circulating levels of TMAO have been strongly associated with an increased risk for adverse cardiovascular events, including atherosclerosis. rsc.orgnih.govrsc.org Sinapine, particularly from dietary sources like rapeseed meal, has been identified as a significant precursor that can be converted into TMA by intestinal microbiota. nih.govnih.gov Studies in animal models have confirmed that sinapine derived from rapeseed in feed is a source of serum TMAO. nih.gov The transformation of sinapine to TMA is dependent on specific gut microorganisms that possess the necessary enzymatic machinery, such as the choline utilization (cut) gene cluster which encodes for the TMA-lyase enzyme. rsc.org This highlights a complex interaction where a plant-derived compound is metabolized by the gut microbiome to produce a metabolite with significant implications for host cardiovascular health. nih.gov
Table 2: Sinapine Metabolism Pathway via Gut Microbiota
| Step | Location | Process | Key Molecules/Enzymes |
|---|---|---|---|
| 1 | Intestine (Gut) | Microbial Metabolism | Sinapine is converted to Trimethylamine (TMA) by gut microbiota. rsc.orgnih.gov |
| 2 | Liver | Oxidation | TMA is converted to Trimethylamine N-oxide (TMAO) by FMO3 enzymes. rsc.orgnih.gov |
Other Investigated Biological Activities
Radio-protective Effects
Sinapine has demonstrated notable radio-protective properties in various non-clinical studies. medchemexpress.combiocrick.comchemsrc.com It has been shown to offer protection against radiation-induced damage in different biological systems, including plants and animals like mice and the fruit fly, Drosophila melanogaster. biocrick.com
Research has specifically highlighted sinapine's capacity to counteract the damaging effects of hydroxyl radicals (•OH), which are highly reactive oxygen species generated during radiation exposure. One study found that sinapine can effectively protect mesenchymal stem cells (MSCs) and their DNA from damage induced by these radicals. chemsrc.com This protective action suggests a potential therapeutic utility in contexts involving radiation-induced cellular damage. chemsrc.com In a Drosophila melanogaster model, sinapine demonstrated a protective effect against X-ray irradiation-induced mutations. biocrick.com
Table 3: Summary of Investigated Radio-protective Effects of Sinapine
| Model System | Type of Radiation/Damage | Observed Protective Effect |
|---|---|---|
| Mesenchymal Stem Cells (MSCs) | Hydroxyl Radical-Induced Damage | Protection against damage to DNA and cells. chemsrc.com |
| Drosophila melanogaster | X-ray Irradiation | Reduction in sex-linked recessive lethal mutation rate. biocrick.com |
| Mice | Radiation | General radiation protection effects have been noted. biocrick.com |
Anti-angiogenic Properties
Sinapine is recognized for its anti-angiogenic effects, which is the inhibition of the formation of new blood vessels from pre-existing ones. medchemexpress.commedchemexpress.eu Angiogenesis is a critical process in tumor growth and metastasis. d-nb.info While the precise molecular mechanisms of sinapine's anti-angiogenic activity are still being fully elucidated, the activity is a noted biological property. nih.govmedchemexpress.com
The inhibition of angiogenesis is a common therapeutic strategy for cancer, and many natural phenolic compounds exhibit this property. d-nb.infonih.gov Often, this is achieved by interfering with key signaling pathways, such as those mediated by the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR). nih.govpensoft.net For instance, some phenolic compounds inhibit VEGFR-2 phosphorylation, thereby suppressing downstream signaling that leads to endothelial cell proliferation and migration. d-nb.info While direct evidence linking sinapine to specific VEGFR inhibition is emerging, its classification among compounds with anti-angiogenic potential suggests it may operate through similar molecular pathways common to other phenolic metabolites. medchemexpress.comnih.gov
Table 4: Investigated Anti-angiogenic Properties
| Compound | Biological Activity | Potential Mechanism of Action |
|---|---|---|
| Sinapine | Anti-angiogenic. medchemexpress.commedchemexpress.eu | Inhibition of new blood vessel formation; specific molecular targets are under investigation. nih.gov |
Investigation of Sinapine Derivatives and Analogues
Synthesis and Structural Modification of Sinapine (B1681761) Analogues
The synthesis of sinapine analogues often begins with cinnamic acid or benzoic acid and their derivatives, which can be obtained from substituted benzaldehydes and malonates. nih.gov A key strategy for synthesizing sinapine and its analogues, such as feruloyl-choline, caffeoyl-choline, and coumaroyl-choline, is the Knoevenagel-Doebner condensation. researchgate.net This reaction typically involves condensing the corresponding p-hydroxybenzaldehydes with an asymmetric choline (B1196258) chloride malonate monoester. researchgate.net This approach has proven effective, yielding the desired products in isolated yields ranging from 34% to 61%. researchgate.net
This two-step strategy is considered a sustainable alternative to older, less efficient pathways and can be adapted to produce various sinapine analogues. researchgate.netmdpi.com For instance, using biomass-derived p-hydroxybenzaldehydes like 4-hydroxybenzaldehyde, 3,4-dihydroxybenzaldehyde, and vanillin (B372448) allows for the synthesis of coumaroyl-choline, caffeoyl-choline, and feruloyl-choline, respectively. researchgate.netmdpi.com The sustainability of these pathways is often assessed using green metrics like atom economy (AE) and E-factor, confirming them as superior alternatives to previously reported procedures. preprints.org These methods avoid the need for protective groups or metal catalysts, further enhancing their green credentials. preprints.org
Microorganisms are also being explored as promising heterologous producers of the necessary p-hydroxycinnamic acid building blocks through the shikimate pathway. sysrevpharm.org
Understanding the relationship between the chemical structure of sinapine analogues and their biological activity is crucial for designing more potent and specific compounds. wikipedia.org Studies have shown that modifications to the phenolic ring and other functional groups significantly impact their properties. ijpras.com
For a series of p-hydroxycinnamic acid-based bis- and trisphenols, research revealed that the degree of methoxylation on the aromatic ring and the saturation of the side chain are critical for antiradical activity. ijpras.com Specifically, for saturated compounds, a higher degree of methoxylation leads to higher antiradical activity. ijpras.com Conversely, the presence of a C=C double bond in the α,β-unsaturated ester part of the molecule was found to have a negative impact on this activity. ijpras.com
In another study, a series of sinapic acid derivatives incorporating a benzimidazole (B57391) ring were synthesized to evaluate their anti-inflammatory effects. nih.gov It was found that derivatives with electron-drawing groups, such as nitro and fluoro moieties, on the benzimidazole ring exhibited remarkably potent anti-inflammatory activity. nih.gov This highlights how specific substitutions can dramatically enhance a desired biological effect.
Biological Evaluation of Synthesized Derivatives
Synthesized sinapine and sinapic acid derivatives have been evaluated for a variety of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects.
The antioxidant potential is a key feature of this class of compounds. Sinapine itself exhibits higher antioxidant activity than its parent, sinapic acid. uni-lj.si The radical scavenging activity of various analogues has been systematically tested. researchgate.net
Antimicrobial properties have also been a focus of investigation. Sinapine and its analogues have been assessed against bacteria such as E. coli. researchgate.netuni-lj.si While sinapine showed a minimum inhibitory concentration (MIC) at 10% w/v, some of its analogues demonstrated greater potency. researchgate.net
A series of synthesized sinapic acid derivatives were shown to inhibit NF-κB activation and reduce the expression of inflammatory cytokines IL-6 and IL-8. nih.gov All the tested compounds in this series displayed stronger anti-inflammatory activities than the precursor sinapic acid. nih.gov Notably, compounds 7g (with a nitro group) and 7i (with a fluoro group) showed activity stronger than the reference drug, dexamethasone. nih.gov
Seven sinapine analogs (6a-6g) synthesized from cinnamic or benzoic acids were tested for their effects on smooth muscle tissue. nih.gov The experiments showed that compounds 6a , 6d , and 6g had a diastolic (relaxing) action, while compound 6f had a contractile action on isolated rabbit intestine. nih.gov
Table 1: Biological Activities of Selected Sinapine Analogues
| Compound | Starting Materials | Biological Activity | Findings |
| Feruloyl-choline | Vanillin, Choline Chloride Malonate | Antioxidant, Antimicrobial | MIC vs E. coli: 5% w/v; MBC: 5% w/v. researchgate.net |
| Caffeoyl-choline | 3,4-dihydroxybenzaldehyde, Choline Chloride Malonate | Antioxidant, Antimicrobial | MIC vs E. coli: 1.25% w/v; MBC: 2.5% w/v. researchgate.net |
| Coumaroyl-choline | 4-hydroxybenzaldehyde, Choline Chloride Malonate | Antioxidant, Antimicrobial | MIC vs E. coli: 1.25% w/v; MBC: 2.5% w/v. researchgate.net |
| Analogue 6a | Cinnamic acid derivative | Smooth Muscle Relaxation | Showed diastolic action on isolated rabbit intestine. nih.gov |
| Analogue 6f | Cinnamic acid derivative | Smooth Muscle Contraction | Showed contractile action on isolated rabbit intestine. nih.gov |
| Derivative 7g | Sinapic acid, Nitro-substituted benzimidazole | Anti-inflammatory | Stronger inhibition of NF-κB, IL-6, and IL-8 than dexamethasone. nih.gov |
| Derivative 7i | Sinapic acid, Fluoro-substituted benzimidazole | Anti-inflammatory | Stronger inhibition of NF-κB, IL-6, and IL-8 than dexamethasone. nih.gov |
Hybrid Molecules Incorporating Sinapic Acid Moieties (e.g., N-Sinapoyl-memantine)
A promising strategy in drug design is the creation of hybrid molecules that combine two or more pharmacophores to address multiple targets, which is particularly relevant for complex diseases like Alzheimer's. mdpi.comN-Sinapoyl-memantine (SINA-MEM) is a prime example, a hybrid molecule synthesized from memantine (B1676192) and sinapic acid. mdpi.com
The synthesis of SINA-MEM and similar cinnamoyl-memantine hybrids is typically achieved through an amide bond formation using an EDC/HOBt coupling reaction. researchgate.netmdpi.com This joins the antioxidant sinapic acid moiety with memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used in Alzheimer's treatment. researchgate.netmdpi.com
In silico and in vivo evaluations of N-Sinapoyl-memantine have demonstrated its potential as a multi-target candidate for managing Alzheimer's disease. mdpi.com It was designed to impact the glutamatergic, acetylcholinergic, and GABAergic neurotransmitter systems. mdpi.com Radical scavenging assays showed that SINA-MEM is a highly potent antioxidant, in some tests more so than its parent compounds. researchgate.net
While sinapic acid is a known acetylcholinesterase (AChE) inhibitor, the hybrid SINA-MEM showed a weaker impact on AChE activity, possibly due to the bulky memantine moiety hindering its interaction with the enzyme. mdpi.com However, the hybrid molecule proved to be a more potent inhibitor of the NMDAR ion channel than sinapic acid. mdpi.com It also demonstrated better ameliorative effects on cognitive decline in a mouse model of Alzheimer's disease compared to its parent molecules and exhibited good anxiolytic properties. mdpi.compreprints.org
Table 2: Comparative In Silico/In Vivo Activity of N-Sinapoyl-memantine and Parent Compounds
| Compound | Target/Activity | Result/Finding | Source |
| N-Sinapoyl-memantine | NMDAR Ion Channel Inhibition | Most potent inhibitor (Binding Energy: -8.91 kcal/mol). mdpi.com | mdpi.com |
| Memantine | NMDAR Ion Channel Inhibition | Intermediate inhibitor (Binding Energy: -7.69 kcal/mol). mdpi.com | mdpi.com |
| Sinapic Acid | NMDAR Ion Channel Inhibition | Weakest inhibitor (Binding Energy: -4.59 kcal/mol). mdpi.com | mdpi.com |
| N-Sinapoyl-memantine | Acetylcholinesterase (AChE) Inhibition | Weaker inhibitory action than sinapic acid. mdpi.com | mdpi.com |
| Sinapic Acid | Acetylcholinesterase (AChE) Inhibition | Potent AChE inhibitor. mdpi.com | mdpi.com |
| N-Sinapoyl-memantine | Anxiolytic Effect | Shows good anxiolytic properties. mdpi.com | mdpi.com |
| N-Sinapoyl-memantine | Radical Scavenging | Emerged as the most potent antioxidant in multiple tests. researchgate.net | researchgate.net |
Biotechnological and Industrial Applications of Sinapine Chloride Research
Valorization of Agricultural By-products as a Source of Sinapine (B1681761)
The growing demand for bioactive compounds in various industries has led to the exploration of agricultural by-products as a sustainable and economical source. Oilseed meals, the protein-rich solids remaining after oil extraction from seeds of the Brassicaceae family, are particularly rich sources of sinapine and its derivatives. mdpi.comnih.gov These by-products, such as canola meal, rapeseed meal, and mustard seed meal, are often underutilized, primarily being used as low-value animal feed. gcirc.orgresearchgate.net Valorizing these materials through the extraction of high-value compounds like sinapine presents a significant opportunity for a circular bioeconomy. researchgate.netfrontiersin.org
Sinapine is a major phenolic compound in these meals, with concentrations varying depending on the plant species, cultivar, growing conditions, and processing methods. nih.govriverina.com.aucanolacouncil.org For instance, canola meal can contain between 1.0% and 1.25% sinapine. riverina.com.au Research has focused on optimizing extraction processes to efficiently recover sinapine from these feedstocks. Conventional methods often involve solvent extraction using methanol (B129727), ethanol (B145695), or their aqueous mixtures. mdpi.com However, to improve yield and align with green chemistry principles, advanced extraction technologies are being investigated.
Emerging technologies such as ultrasound-assisted extraction (UAE), supercritical CO2 (SC-CO2) pretreatment, and high-voltage electrical discharges (HVEDs) have been explored. mdpi.comnih.gov SC-CO2 pretreatment has been shown to not only serve as a green solvent for oil recovery but also to increase the subsequent yield of extracted sinapine by 24.4% compared to control methods. mdpi.comnih.gov The combination of SC-CO2 pretreatment with ultrasound further enhanced the sinapine yield by 32%. mdpi.comnih.gov In contrast, HVEDs were found to degrade sinapine, even at low energy inputs. mdpi.comnih.gov The optimization of extraction parameters, including solvent composition, temperature, and pH, is crucial for maximizing recovery. For example, the maximum extraction yield of sinapine (15.73 µmol/g of dry matter) from mustard seed meal was achieved using 70% ethanol in an acidic solution (pH 2). nih.govnih.gov
The table below summarizes sinapine content in various agricultural by-products and the yields obtained through different extraction methods.
| Agricultural By-product | Plant Species | Sinapine Content/Yield | Extraction Method/Conditions |
| Canola Meal | Brassica napus, Brassica rapa, Brassica juncea | 1.0% - 1.25% | Not specified |
| Mustard Seed Meal | Brassica juncea | 6.90 ± 0.03 mg/g dry matter | Ultrasound-assisted extraction (75 °C, 70% ethanol, 100% ultrasound amplitude) |
| Mustard Seed Meal | Brassica juncea | 15.73 µmol/g dry matter | Solvent Extraction (70% ethanol, pH 2) |
| Mustard Bran | Brassica juncea | >10 mg/g of defatted and dried matter | Optimized eco-friendly extraction with ethanol and water |
This table is interactive. Users can sort the columns to compare the different by-products and extraction methods.
Potential in Functional Food and Nutraceutical Development
Sinapine's diverse biological activities make it a compelling candidate for the development of functional foods and nutraceuticals. uobasrah.edu.iq As a potent antioxidant, it can help combat oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. researchgate.netnih.gov Research has demonstrated its ability to scavenge free radicals and protect against oxidative damage. frontiersin.orgnih.gov
Beyond its antioxidant capacity, sinapine exhibits a range of other beneficial properties, including neuroprotective, anti-inflammatory, and antitumor effects. mdpi.comnih.gov Its potential as a neuroprotective agent is linked to its ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov This mechanism is relevant to conditions such as Alzheimer's disease. researchgate.net The anti-inflammatory and anticancer activities further broaden its potential applications in promoting human health. uobasrah.edu.iqfrontiersin.org
The development of sinapine-rich extracts from agricultural by-products could lead to the creation of novel ingredients for functional foods, beverages, and dietary supplements. These products could be targeted towards consumers seeking natural solutions for health maintenance and disease prevention. The bitter taste of sinapine is a factor that needs to be considered in formulation, but encapsulation technologies can help mitigate this sensory issue. nih.gov
Approaches to Improve Sinapine Bioavailability (e.g., Hydrogel Encapsulation)
A significant challenge in the development of sinapine-based functional products is its relatively low oral bioavailability. nih.gov This is partly due to its instability in the gastrointestinal tract and poor permeability across intestinal epithelial cells. nih.gov To overcome this limitation, researchers are exploring various delivery systems, with hydrogel encapsulation emerging as a promising approach. nih.govnih.gov
Hydrogels are three-dimensional polymer networks that can entrap large amounts of water, creating a biocompatible environment for bioactive molecules. mdpi.com Encapsulating sinapine within a hydrogel matrix can protect it from the harsh conditions of the stomach and control its release in the intestine, thereby enhancing its absorption and bioavailability. nih.govnih.gov
A recent study demonstrated the successful encapsulation of sinapine in a dual-protein-based hydrogel using soy protein isolate as a cross-linking agent. nih.gov This system achieved a high encapsulation rate of over 95% and a drug loading capacity of 3.5 mg/g. nih.gov In vitro digestion experiments revealed that the hydrogel carrier stabilized the release of sinapine and improved its bioavailability by 19.3%. nih.gov Furthermore, the addition of sinapine enhanced the antioxidant properties of the hydrogel system itself. nih.gov These findings highlight the potential of hydrogel technology to unlock the full therapeutic potential of sinapine in functional food and nutraceutical applications. nih.gov
Agricultural Applications related to Plant Metabolism and Stress Response
Sinapine and its derivatives are integral components of the secondary metabolism in Brassicaceae plants, playing a crucial role in their interaction with the environment. nih.gov These compounds are part of the broader phenylpropanoid pathway, which is responsible for the synthesis of a wide array of molecules involved in plant growth, development, and defense. nih.govgoogle.com
The accumulation of sinapine and other sinapate esters is a key physiological response of Brassica plants to both biotic and abiotic stresses. nih.gov For instance, under conditions of drought, salinity, or pathogen attack, the biosynthesis of these compounds is often upregulated. nih.govnih.gov This increased accumulation is thought to contribute to the plant's defense mechanisms, for example, by reinforcing cell walls to resist pathogen invasion or by acting as antioxidants to mitigate oxidative damage caused by environmental stressors. nih.gov
Future Research Directions
Elucidation of Undefined Molecular Targets and Pathways
While research has identified several biological activities of sinapine (B1681761), a comprehensive understanding of its molecular interactions remains a key area for future investigation. Current knowledge points to its involvement in various signaling pathways, but the precise molecular targets are not fully defined.
Sinapine has been shown to down-regulate P-glycoprotein (P-gp) expression by suppressing the FGFR4-FRS2α-ERK1/2 signaling pathway, which contributes to its potential as a chemosensitizing agent. chemfaces.com Additionally, it has been observed to inhibit the anti-apoptotic factor Bcl-2 and promote the expression of the pro-apoptotic factor Bax in hepatocellular carcinoma cells. nih.gov In the context of metabolic diseases, sinapine has been found to suppress intestinal NF-κB and TNF-α expression. chemfaces.com It also modulates the composition of gut microbiota, leading to an increase in beneficial bacteria and the production of short-chain fatty acids (SCFAs), which in turn upregulate G protein-coupled receptor 43 (GPR43) and inhibit inflammatory factors. chemfaces.com
Future research should aim to identify the direct binding partners of sinapine to further elucidate these and other potential pathways. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and computational modeling could be employed to identify novel protein targets. A deeper understanding of its mechanism of action will be crucial for developing targeted therapeutic applications.
Comprehensive Pharmacokinetic and Metabolic Fate Studies
The bioavailability and metabolic fate of sinapine chloride are critical for its development as a therapeutic agent. Studies on sinapine thiocyanate (B1210189) have provided some initial insights, but more comprehensive research is needed.
Following oral administration in rats, sinapine thiocyanate exhibited an absolute bioavailability of 1.84%. nih.gov The time to reach maximum plasma concentration (Tmax) was 88.74 ± 20.08 minutes, with a maximum concentration (Cmax) of 47.82 ± 18.77 nM. nih.govnih.govresearchgate.net The apparent volume of distribution was significant, suggesting extensive tissue distribution. nih.gov The metabolism of sinapine thiocyanate is extensive, involving deamination, demethylation, reduction, dehydration, glucuronide incorporation, and sulfate (B86663) incorporation, resulting in eleven identified metabolites. researchgate.net In mustard plants, sinapine is known to be degraded into sinapic acid and choline (B1196258). researchgate.net In the gut of broiler chickens, microbial fermentation hydrolyzes sinapine to choline, which is then catabolized to trimethylamine (B31210) (TMA). researchgate.net
Future pharmacokinetic studies should focus on this compound specifically and investigate its absorption, distribution, metabolism, and excretion (ADME) profile in various preclinical models and eventually in humans. Identifying the specific enzymes responsible for its metabolism, such as cytochrome P450 isoforms, and characterizing the biological activity of its metabolites are important next steps. Long-term studies are also needed to assess potential accumulation and chronic effects.
Exploration of Novel Derivatives with Enhanced Bioactivity or Bioavailability
The chemical structure of sinapine offers opportunities for the synthesis of novel derivatives with improved pharmacological properties. acs.org
| Derivative Type | Example | Potential Enhancement | Reference |
|---|---|---|---|
| Analogues | Feruloyl-, caffeoyl-, and coumaroyl-choline | Varied antioxidant and antimicrobial activities | acs.org |
| Photodimerization Products | d-truxinic acid derivative | Novel chemical scaffold for further modification | researchgate.net |
| 4-Vinyl Derivatives | 4-vinylsyringol (Canolol) | Enhanced antioxidant activity in certain systems | nih.govwindows.net |
Future research should focus on creating a diverse library of sinapine derivatives and screening them for enhanced bioactivity, improved bioavailability, and better target specificity. Structure-activity relationship (SAR) studies will be essential to guide the rational design of new compounds with optimized therapeutic potential.
Advanced Methodologies for Sustainable Production and Purification
Developing efficient and environmentally friendly methods for the production and purification of this compound is crucial for its commercial viability.
Currently, sinapine is primarily extracted from the by-products of rapeseed and mustard seed processing. researchgate.net Various extraction techniques have been explored, including conventional solvent extraction, as well as emerging technologies like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and pressurized liquid extraction (PLE). researchgate.net For purification, methods such as liquid-liquid extraction, adsorption on resins, and membrane filtration are commonly used. researchgate.net A cation-exchange column using CM-Sephadex C25 has been shown to be effective for purifying sinapine from crude extracts. nih.gov More recently, a two-step desorption process using 50% ethanol (B145695) followed by acidified ethanol has yielded highly purified sinapine (98.85%). mdpi.com
Future research should focus on optimizing these extraction and purification processes to improve yield, reduce solvent consumption, and minimize environmental impact. Biotechnological approaches, such as the use of genetically engineered microorganisms or plants to overproduce sinapine, represent a promising avenue for sustainable production. nih.gov For instance, expressing a phenolic acid decarboxylase in Camelina sativa has successfully redirected the metabolic pathway to produce valuable derivatives, suggesting that similar genetic modifications could enhance sinapine production itself. nih.govrothamsted.ac.uk Additionally, the development of more selective and efficient purification technologies, such as molecularly imprinted polymers or advanced membrane systems, could further streamline the production process.
Q & A
Q. What analytical methods are recommended for identifying and quantifying Sinapine Chloride in plant extracts?
To identify and quantify this compound, researchers should employ chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV-Vis detection . For HPLC, a C18 reverse-phase column with a mobile phase of acetonitrile/water (acidified with 0.1% formic acid) is commonly used to enhance peak resolution . Quantification requires calibration curves using authentic this compound standards. Validate the method by assessing parameters like linearity (R² ≥ 0.99), limit of detection (LOD), and precision (RSD < 5%) . Ensure sample preparation includes extraction with methanol/water (70:30 v/v) and filtration to remove particulates .
Q. How can researchers design experiments to study this compound’s antioxidant activity in vitro?
A robust experimental design involves:
- Cell-free assays : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Include positive controls (e.g., ascorbic acid) and negative controls (solvent-only).
- Dose-response curves : Test this compound at concentrations ranging from 1–100 µM.
- Statistical validation : Perform triplicate measurements and use ANOVA to assess significance (p < 0.05) .
- Interference checks : Account for background absorbance from extraction solvents .
Q. What are the key considerations for optimizing this compound synthesis in laboratory settings?
Synthetic optimization requires:
- Precursor selection : Use sinapic acid and choline chloride as starting materials.
- Reaction conditions : Test temperatures (40–80°C), reaction times (2–24 hours), and catalysts (e.g., sulfuric acid or enzymatic catalysts).
- Purification : Employ column chromatography with silica gel or preparative HPLC to isolate the product.
- Characterization : Confirm structure via NMR (¹H and ¹³C) and FT-IR spectroscopy , comparing spectra to literature data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions often arise from variability in experimental conditions. To address this:
- Standardize protocols : Use consistent cell lines (e.g., HepG2 for hepatotoxicity studies) and solvent systems (e.g., DMSO concentration ≤ 0.1%).
- Meta-analysis : Pool data from multiple studies and apply statistical tools like random-effects models to account for heterogeneity .
- Mechanistic studies : Combine in vitro assays with omics approaches (transcriptomics/proteomics) to identify confounding factors, such as off-target effects .
Q. What methodologies are suitable for investigating this compound’s pharmacokinetics in vivo?
Key steps include:
- Animal models : Administer this compound orally or intravenously to rodents (e.g., Sprague-Dawley rats) and collect plasma/tissue samples at timed intervals.
- Bioanalytical quantification : Use LC-MS/MS to measure compound levels, ensuring sensitivity (LOD < 1 ng/mL) .
- Pharmacokinetic parameters : Calculate AUC (area under the curve), Cmax, and half-life (t½) using software like Phoenix WinNonlin .
- Tissue distribution : Employ autoradiography or fluorescent labeling for spatial tracking .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?
SAR studies require:
- Derivatization : Synthesize analogs with modifications to the acyl or choline groups.
- In silico modeling : Use tools like AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or NADPH oxidase) .
- Functional assays : Test analogs for enhanced antioxidant or anti-inflammatory activity compared to the parent compound.
- Toxicity screening : Assess cytotoxicity in normal cell lines (e.g., HEK293) to prioritize safe candidates .
Data Contradiction and Reproducibility
Q. What strategies can mitigate variability in this compound extraction yields from plant sources?
Variability arises from differences in plant genotypes and extraction methods. Mitigation strategies include:
- Standardized plant material : Use seeds or leaves from a single cultivar grown under controlled conditions.
- Optimized extraction : Compare methods (e.g., ultrasound-assisted vs. Soxhlet extraction) and solvents (ethanol vs. methanol) using response surface methodology (RSM) .
- Quality control : Implement HPLC fingerprinting to batch-test extracts for this compound content .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Discrepancies may stem from poor bioavailability or metabolic degradation. Solutions include:
- Bioavailability enhancement : Formulate this compound with nano-carriers (liposomes or polymeric nanoparticles) .
- Metabolite identification : Use LC-HRMS to detect phase I/II metabolites in plasma and correlate with activity loss .
- Pro-drug design : Modify the structure to improve stability in gastrointestinal fluid .
Methodological Frameworks
What frameworks (e.g., PICO, FINER) are applicable to formulating research questions on this compound?
- PICO Framework :
- Population : Target organisms or cell lines (e.g., "Does this compound reduce oxidative stress in H2O2-induced RAW264.7 macrophages?").
- Intervention : Dose, duration, and delivery method.
- Comparison : Positive/negative controls.
- Outcome : Measurable endpoints (e.g., ROS reduction).
- FINER Criteria : Ensure questions are Feasible (resource-appropriate), Interesting (novel mechanism), Novel (unexplored in literature), Ethical (animal welfare compliance), and Relevant (therapeutic potential) .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
